Product packaging for ADB-PINACA Pentanoic Acid(Cat. No.:)

ADB-PINACA Pentanoic Acid

Cat. No.: B1161496
M. Wt: 374.43
Attention: For research use only. Not for human or veterinary use.
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Description

ADB-PINACA Pentanoic Acid is a major human metabolite identified for the synthetic cannabinoids ADB-PINACA and 5F-ADB-PINACA . This compound is a critical reference material for researchers investigating the metabolism, detection, and toxicology of indazole-3-carboxamide-based synthetic cannabinoids. Research Applications: The primary application of this metabolite is in the field of analytical toxicology. It serves as a vital biomarker for confirming human exposure to specific synthetic cannabinoids in urine samples . Distinguishing between the intake of ADB-PINACA and its fluorinated analog, 5F-ADB-PINACA, is a crucial task in forensic science, as their legal status can differ by jurisdiction. Metabolism studies using human hepatocytes have identified this compound as one of the optimal metabolic markers to prove 5F-ADB-PINACA intake, while its parent compound, ADB-PINACA, is primarily metabolized to different positional isomers . Toxicological Relevance: Synthetic cannabinoids like ADB-PINACA are full agonists of the CB1 receptor and are associated with severe public health threats and unpredictable toxicity . Documented clinical presentations in outbreak clusters involving the parent compound ADB-PINACA include severe agitation, delirium, psychosis, aggressive behavior, seizures, and significant cardiovascular events . The identification of metabolites such as this compound is therefore essential for correlating adverse clinical outcomes with substance use in both living patients and postmortem investigations . Analytical Note: Detection typically requires confirmatory methods like liquid chromatography-high-resolution mass spectrometry (LC-HRMS/MS), as these compounds are not detected in standard toxicology screens . Important Notice: This product is intended solely for forensic and clinical research purposes. It is supplied as a chemical reference standard for the development and validation of analytical methods. It is NOT intended for diagnostic or therapeutic use and is strictly NOT FOR HUMAN CONSUMPTION.

Properties

Molecular Formula

C₁₉H₂₆N₄O₄

Molecular Weight

374.43

Synonyms

5-(3-((1-amino-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl)-1H-indazol-1-yl)pentanoic Acid

Origin of Product

United States

Chemical Characterization and Advanced Structural Elucidation Studies of Adb Pinaca Pentanoic Acid

Spectroscopic Methodologies for Structural Confirmation

The definitive identification of ADB-PINACA pentanoic acid relies on a combination of powerful spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and functional groups, collectively confirming its precise structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

While specific NMR spectral data for this compound is not widely published, the application of NMR spectroscopy is fundamental for the structural elucidation of its parent compound, ADB-PINACA, and related synthetic cannabinoids. cfsre.org Techniques such as 1H and 13C NMR, along with two-dimensional experiments (e.g., COSY, HMQC, HMBC), would be essential for the unequivocal structural confirmation of the metabolite.

For this compound, 1H NMR would verify the presence of protons associated with the indazole ring, the tert-butyl group, the amide linker, and specifically, the protons along the pentanoic acid chain, confirming the metabolic modification of the original pentyl tail. 13C NMR spectroscopy would complement this by identifying the chemical shifts of all carbon atoms, including the characteristic signal of the carboxylic acid carbon (~170-185 ppm) and the carbons of the alkyl chain, providing a complete carbon skeleton of the molecule. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Fingerprinting

High-resolution mass spectrometry is a cornerstone technique for identifying and confirming the presence of this compound, particularly in forensic and clinical toxicology. nih.govnih.gov Methods like liquid chromatography-time-of-flight mass spectrometry (LC-TOF/MS) provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. ucsf.edu

This compound is a recognized Phase I metabolite of ADB-PINACA. caymanchem.com Its identification in biological samples serves as a reliable biomarker for confirming the intake of the parent compound. nih.govojp.gov HRMS analysis enables the detection of the protonated molecule [M+H]+, and its fragmentation pattern provides a molecular fingerprint that confirms the structure, including the indazole core, the tert-leucinamide side chain, and the N-pentanoic acid moiety. nih.govresearchgate.net The high resolving power of these instruments is crucial for distinguishing the metabolite from other structurally similar compounds. ojp.gov

Table 1: Physicochemical Properties of this compound

Property Value
Formal Name N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-carboxybutyl)-1H-indazole-3-carboxamide
CAS Number 2460433-29-6
Molecular Formula C19H26N4O4

| Formula Weight | 374.4 g/mol |

Data sourced from Cayman Chemical. caymanchem.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analyses

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer further structural insights by probing the molecule's functional groups and electronic transitions.

Infrared (IR) Spectroscopy: Attenuated total reflectance Fourier transform infrared spectroscopy (ATR-FTIR) is a valuable method for identifying the functional groups present in synthetic cannabinoids. nih.gov For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to:

O-H stretch from the carboxylic acid group (a broad band around 2500-3300 cm⁻¹).

N-H stretch from the primary and secondary amides (around 3100-3500 cm⁻¹).

C=O stretch from the carboxylic acid and amide groups (strong absorptions around 1630-1760 cm⁻¹).

C-H stretch from the aromatic indazole ring and aliphatic alkyl groups (around 2850-3100 cm⁻¹).

C=C and C=N stretches from the aromatic ring system (around 1450-1600 cm⁻¹).

These spectral features provide a unique fingerprint, contributing to the compound's identification. wiley.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for characterizing compounds with chromophores, such as the indazole ring system in this compound. farmaciajournal.com The conjugated system of the indazole core gives rise to characteristic electronic transitions, resulting in specific absorption maxima in the UV spectrum. For this compound, a maximum absorption wavelength (λmax) has been reported at 302 nm, which is consistent with the electronic structure of the indazole core. caymanchem.com

Isomeric Differentiation and Stereochemical Investigations

A significant analytical challenge in the study of synthetic cannabinoid metabolites is the differentiation of isomers. ADB-PINACA and its fluorinated analog, 5F-ADB-PINACA, can produce metabolites that are positional isomers. nih.govresearchgate.net For instance, the hydroxylation and subsequent oxidation that leads to the formation of this compound can occur at different positions on the pentyl chain in related compounds. nih.gov

To achieve a clear distinction between these isomers, analytical methods must be highly specific. The use of high-resolution mass spectrometry is critical, as it allows for the monitoring of unique product ions generated from the fragmentation of each specific isomer. nih.govresearchgate.net Furthermore, optimized chromatographic conditions are required to achieve physical separation of the isomers prior to mass analysis, ensuring accurate identification. nih.govresearchgate.net

The ADB-PINACA molecule contains a chiral center at the alpha-carbon of the tert-leucine moiety. Consequently, this compound also possesses this stereocenter. However, detailed stereochemical investigations to determine the specific enantiomeric configuration of the metabolite or to study potential stereoselective metabolism are not extensively documented in the scientific literature.

Table 2: Compound Names Mentioned in the Article

Compound Name
ADB-PINACA
This compound
5F-ADB-PINACA
AB-FUBINACA

Synthetic Strategies and Precursor Chemical Analysis of Adb Pinaca Pentanoic Acid

Chemical Synthesis Pathways for Reference Material Generation

The generation of pure analytical reference standards is fundamental for the accurate identification and quantification of novel psychoactive substances and their metabolites in biological and seized materials. For ADB-PINACA pentanoic acid, the primary route for creating a reference standard involves the chemical modification of its parent compound, ADB-PINACA.

One established method for the synthesis of similar pentanoic acid metabolites, such as that of AB-PINACA, involves the hydrolysis of the terminal amide of the pentyl chain of the parent compound under controlled laboratory conditions. smolecule.com This suggests a parallel synthetic strategy for this compound. The process would typically involve the hydrolysis of ADB-PINACA, converting the pentyl group into a pentanoic acid moiety. This reaction can be achieved using various hydrolytic agents and solvents, requiring careful control of reaction conditions to ensure the desired product is obtained with high purity. smolecule.com

Another theoretical pathway could involve a multi-step synthesis starting from the core indazole structure, followed by the attachment of the pentanoic acid side chain and subsequent coupling with the appropriate amino acid derivative. However, the hydrolysis of the readily available parent compound, ADB-PINACA, is a more direct and common approach for producing the pentanoic acid metabolite for reference purposes. The synthesis of ADB-HEXINACA and its oxidized products, including the carboxylic acid derivative, has also been documented, further supporting the feasibility of synthesizing these metabolites for analytical standards. nih.gov

The availability of certified reference materials for this compound is crucial for forensic and toxicological laboratories to confidently identify its presence in samples. researchgate.netcaymanchem.com

Identification and Characterization of Synthetic Precursors

The synthesis of ADB-PINACA, and by extension its pentanoic acid derivative, relies on the availability of specific chemical precursors. Law enforcement and regulatory agencies focus on monitoring these precursors to disrupt the illicit manufacturing of synthetic cannabinoids.

A key precursor in the synthesis of ADB-PINACA and related compounds is ADB-INACA , which is N-[(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]-1H-indazole-3-carboxamide. caymanchem.comlabchem.com.mycore.ac.uk This "tail-less" precursor contains the core indazole-3-carboxamide structure linked to the tert-leucine amide moiety but lacks the N-pentyl chain. labchem.com.my Illicit manufacturers can then add the pentyl group in a subsequent step to produce ADB-PINACA. The emergence of do-it-yourself kits containing such precursors allows for the final synthesis steps to be completed by the end-user, complicating law enforcement efforts. labchem.com.my

Other general precursors for indazole-based synthetic cannabinoids include:

1H-Indazole-3-carboxylic acid and its esters (e.g., methyl 1H-indazole-3-carboxylate) : These form the core heterocyclic structure of the molecule.

tert-Leucine and its derivatives (e.g., L-tert-leucinamide) : This amino acid component is characteristic of the "ADB" series of synthetic cannabinoids.

1-Bromopentane or other pentyl halides : These are used to alkylate the indazole nitrogen, adding the pentyl tail.

The table below summarizes the key precursors for ADB-PINACA synthesis.

Precursor NameChemical StructureRole in Synthesis
ADB-INACAN-[(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]-1H-indazole-3-carboxamidePenultimate precursor, requires N-alkylation
1H-Indazole-3-carboxylic acidCore indazole structure
L-tert-LeucinamideAmino acid component
1-BromopentaneSource of the pentyl side chain

By-product and Impurity Profiling in Illicit Synthesis Analogues

The analysis of impurities and by-products in seized drug samples can provide valuable intelligence, helping to link different seizures, identify manufacturing trends, and understand the synthetic routes employed in clandestine laboratories. The illicit synthesis of ADB-PINACA and its analogues is often performed under suboptimal conditions, leading to the formation of various impurities.

Common types of impurities found in illicitly synthesized cannabinoids include:

Unreacted Precursors : The final product may contain traces of starting materials such as ADB-INACA or 1H-indazole-3-carboxylic acid. The co-elution of ADB-BUTINACA and its precursor ADB-INACA in chromatographic analysis highlights the importance of developing specific analytical methods to distinguish between the final product and its precursors. labchem.com.my

Positional Isomers : During the alkylation of the indazole ring, the pentyl group can attach to the N-2 position instead of the desired N-1 position, resulting in the formation of an N-2 alkylated regioisomer. This has been observed in the synthesis of related compounds like AB-PINACA.

By-products from Side Reactions : Other reactions can occur during synthesis, leading to a variety of by-products. For example, in the synthesis of some synthetic cannabinoids, bis-alkylated by-products can form where the alkyl group is added to both the indazole nitrogen and another reactive site on the molecule.

Reagents and Solvents : Residual solvents and reagents used in the synthesis and purification steps may also be present in the final product. For instance, the hydrolysis product of N,N'-Dicyclohexylcarbodiimide, a coupling reagent, has been identified in some synthetic cannabinoid samples. researchgate.net

The table below lists some potential by-products and impurities associated with the synthesis of ADB-PINACA and related compounds.

Impurity/By-productOrigin
ADB-INACAUnreacted precursor
N-2 alkylated regioisomer of ADB-PINACANon-selective alkylation of the indazole ring
Bis-alkylated productsSide reaction during alkylation
1,3-DicyclohexylureaHydrolysis of a coupling reagent

The profiling of these impurities is typically carried out using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS). austinpublishinggroup.com

Metabolic Pathways and Biotransformation Research of Adb Pinaca Pentanoic Acid and Its Parent Compound

In Vitro Metabolic Profiling Using Biological Matrices

In vitro models are essential for elucidating the metabolic fate of synthetic cannabinoids like ADB-PINACA. These systems, primarily utilizing human-derived biological materials, allow for the controlled study of metabolic pathways and the identification of resulting biotransformation products.

Human Hepatocyte Incubation Studies

Incubations with pooled cryopreserved human hepatocytes are considered a gold standard for predicting in vivo metabolism because they contain a full complement of Phase I and Phase II metabolic enzymes and cofactors. myadlm.org Studies using this model have been instrumental in characterizing the metabolic profile of ADB-PINACA.

In a key study, ADB-PINACA was incubated with pooled human hepatocytes for three hours, leading to the identification of 19 major metabolites. researchgate.netnih.govwikipedia.org These findings demonstrate that ADB-PINACA is extensively metabolized. The primary reactions observed were hydroxylations and subsequent oxidations occurring on the pentyl chain, as well as glucuronidation. researchgate.netnih.govwikipedia.org Comparative studies have shown that for tert-leucinamide synthetic cannabinoids, longer alkyl chains like the pentyl group in ADB-PINACA are major sites of biotransformation, often resulting in ketone and mono-hydroxylated products as the most abundant metabolites. nih.gov

Metabolite CategoryKey BiotransformationsSignificance in Hepatocyte StudiesSource Citation
Hydroxypentyl MetabolitesMono-hydroxylation at various positions on the pentyl chain.Consistently identified as major metabolites. Recommended as optimal markers for ADB-PINACA intake. researchgate.netnih.gov
Ketopentyl MetabolitesHydroxylation followed by oxidation to a ketone.A ketone product was identified as a major metabolite, representing a dominant metabolic pathway. researchgate.netnih.govnih.gov
Dihydrodiol MetabolitesEpoxidation followed by hydrolysis.Observed as a biotransformation pathway in hepatocyte incubations. nih.gov
Glucuronidated MetabolitesConjugation with glucuronic acid (Phase II).Demonstrates the involvement of both Phase I and Phase II pathways in ADB-PINACA metabolism. researchgate.netwikipedia.org

Human Liver Microsome (HLM) Assays

Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) enzymes. HLM assays are widely used to investigate the initial stages of drug metabolism. nih.gov For synthetic cannabinoids, HLM incubations have successfully identified numerous metabolites formed through reactions like ester hydrolysis, N-dealkylation, hydroxylation, and dehydrogenation. nih.gov

While human hepatocytes can better predict the relative abundance of metabolites in vivo, HLMs are a valuable and cost-effective tool for identifying the range of potential Phase I metabolites. myadlm.org Studies on compounds structurally related to ADB-PINACA, such as AB-PINACA, have utilized HLMs to demonstrate that hydroxylation occurs primarily on the pentyl chain. nih.gov For 5F-ADB, an analog of ADB-PINACA, HLM incubations revealed extensive metabolism, with less than 3.3% of the parent compound remaining after one hour. nih.gov

Enzyme Characterization and Reaction Mechanisms

The biotransformation of ADB-PINACA is catalyzed by several drug-metabolizing enzymes. The oxidative reactions, such as hydroxylation and ketone formation, are primarily mediated by CYP enzymes. Although specific CYP isoforms responsible for ADB-PINACA metabolism are not fully detailed in the provided literature, studies on the structurally similar compound AB-PINACA have shown interactions with multiple CYPs, including reversible inhibition of CYP2C8, CYP2C9, and CYP2C19, and time-dependent inhibition of CYP3A4. mdpi.comresearchgate.net

Another important class of enzymes involved in the metabolism of related synthetic cannabinoids are carboxylesterases (CES). For the analog AB-PINACA, enzymatic hydrolysis of the primary amide to form a carboxylic acid metabolite is a major pathway catalyzed primarily by CES1. nih.gov This indicates that similar hydrolytic pathways could be relevant for other indazole carboxamide derivatives.

Identification of Phase I Biotransformations

Phase I metabolism involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis, preparing the compound for subsequent Phase II conjugation or excretion. For ADB-PINACA, the most significant Phase I transformations occur on the N-pentyl side chain.

Pentyl Chain Hydroxylation and Oxidation Mechanisms

Hydroxylation of the pentyl chain is a dominant Phase I metabolic pathway for ADB-PINACA. researchgate.netnih.gov This reaction, catalyzed by CYP enzymes, can occur at various positions on the alkyl chain, leading to the formation of several mono-hydroxylated isomers. scispace.com These hydroxypentyl metabolites are consistently found in high abundance in in vitro studies and are recommended as key biomarkers for confirming ADB-PINACA consumption. researchgate.netnih.gov Further oxidation of these hydroxylated intermediates can occur, contributing to the diversity of metabolites. A significant portion of these hydroxylated metabolites retain pharmacological activity at cannabinoid receptors. nih.gov

Carboxylation and Ketone Formation Pathways

Following initial hydroxylation, the secondary alcohol groups on the pentyl chain can be further oxidized to form ketones. scispace.com This two-step process of hydroxylation followed by dehydrogenation is a major metabolic route for ADB-PINACA. researchgate.netscispace.com The resulting ketopentyl metabolites are among the most prominent products found in human hepatocyte incubations and are considered specific markers for ADB-PINACA intake. researchgate.netnih.govnih.gov

The formation of ADB-PINACA pentanoic acid is another critical pathway. This metabolite is generated through the oxidation of the terminal methyl group of the pentyl side chain, first to a primary alcohol (5-hydroxypentyl-ADB-PINACA) and then to a carboxylic acid. researchgate.netnih.gov this compound is an expected major metabolite based on the metabolism of similar alkylindole cannabinoids and serves as a crucial biomarker for detection. caymanchem.com

Biotransformation PathwayDescriptionResulting Metabolite(s)Source Citation
Pentyl Chain HydroxylationAddition of a hydroxyl (-OH) group to the pentyl side chain.Hydroxypentyl-ADB-PINACA isomers researchgate.netnih.govscispace.com
Ketone FormationOxidation of a secondary alcohol on the pentyl chain to a ketone (=O) group.Ketopentyl-ADB-PINACA researchgate.netnih.govscispace.com
CarboxylationOxidation of the terminal carbon of the pentyl chain to a carboxylic acid (-COOH) group.This compound researchgate.netnih.govcaymanchem.com
Indazole Ring HydroxylationAddition of a hydroxyl (-OH) group to the indazole core structure.Hydroxylindazole-ADB-PINACA scispace.com

N-Dealkylation and Ester Hydrolysis Processes

The biotransformation of synthetic cannabinoids like ADB-PINACA often involves Phase I metabolic reactions that modify the compound's structure. Among these, N-dealkylation and hydrolysis of ester or amide linkages are significant pathways.

N-Dealkylation: This process involves the removal of an alkyl group from a nitrogen atom. In synthetic cannabinoids, this typically occurs at the N-alkyl chain of the indole (B1671886) or indazole core. For instance, studies on related compounds like ADB-BUTINACA have identified N-dealkylation as one of its metabolic pathways. This reaction increases the polarity of the molecule, preparing it for further metabolism or excretion.

Ester and Amide Hydrolysis: Hydrolysis is a primary metabolic route for many synthetic cannabinoids that contain an ester or amide group. This reaction is catalyzed by enzymes such as carboxylesterases. mdpi.com For ADB-PINACA and its analogues, the terminal amide linkage is a key site for metabolism. Studies on the related compound AB-PINACA show that it undergoes extensive metabolism, with the amide hydrolysis metabolite, AB-PINACA carboxylic acid, being identified as a major metabolite. mdpi.com Similarly, research on ADB-FUBINACA has highlighted terminal amide hydrolysis as a major metabolic pathway. nih.gov This process cleaves the amide bond, leading to the formation of a carboxylic acid metabolite, which is a critical step in the biotransformation cascade. In the context of ADB-PINACA, this hydrolysis leads to the formation of this compound, a key biomarker detected in biological samples. ucsf.eduresearchgate.net

Oxidative Defluorination Mechanisms (in related fluorinated analogues leading to pentanoic acid)

The introduction of a fluorine atom to the pentyl side chain, as seen in compounds like 5F-ADB-PINACA, significantly influences the metabolic profile. Oxidative defluorination is a major metabolic reaction for these fluorinated analogues. nih.govresearchgate.net This cytochrome P450-facilitated pathway involves the removal of the fluorine atom from the terminal carbon of the pentyl chain, which is then followed by oxidation. researchgate.net

The proposed mechanism proceeds as follows:

Hydroxylation: An initial hydroxylation occurs at the fluorine-bearing carbon atom.

Elimination: This is followed by the elimination of hydrogen fluoride (B91410) (HF).

Oxidation: The resulting intermediate is then oxidized, first to an aldehyde and subsequently to a carboxylic acid. researchgate.net

This sequence of reactions transforms the 5-fluoropentyl group into a pentanoic acid group. Consequently, for 5F-ADB-PINACA, oxidative defluorination followed by carboxylation is a primary metabolic route, leading to the formation of this compound. nih.govresearchgate.net This specific metabolite is therefore considered an optimal marker for identifying 5F-ADB-PINACA intake. nih.govresearchgate.net Similar pathways have been observed for other 5-fluoro analogues like 5F-AB-PINACA, which also yield pentanoic acid metabolites through this mechanism. nih.gov

Identification of Phase II Biotransformations

Following Phase I reactions, the modified metabolites can undergo Phase II biotransformations, which involve conjugation with endogenous molecules to further increase their water solubility and facilitate excretion.

Glucuronidation Studies

Glucuronidation is a key Phase II conjugation reaction where glucuronic acid is attached to the metabolite. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). Research has consistently identified glucuronide conjugates as significant metabolites for ADB-PINACA and related compounds. nih.govresearchgate.net

Studies using human hepatocytes have shown that ADB-PINACA undergoes glucuronidation. nih.govresearchgate.net The hydroxylated metabolites formed during Phase I are often the primary substrates for this conjugation. For example, hydroxylation can occur on the pentyl side chain or the indazole ring, and these hydroxyl groups then serve as sites for glucuronic acid attachment. mdpi.comnih.gov The resulting glucuronide conjugates are highly polar and are readily eliminated in urine, making them important targets for toxicological screening. researchgate.net Research on AB-PINACA has also confirmed glucuronidation as a relevant metabolic step. mdpi.com

Comparative Metabolism Studies of Related Synthetic Cannabinoids (e.g., 5F-ADB-PINACA, AB-PINACA)

Comparing the metabolic pathways of ADB-PINACA with its close analogues, such as 5F-ADB-PINACA and AB-PINACA, provides valuable insights into how small structural modifications can alter biotransformation.

ADB-PINACA vs. 5F-ADB-PINACA: The primary structural difference is the presence of a terminal fluorine atom on the pentyl chain of 5F-ADB-PINACA. This single substitution creates a distinct metabolic pathway. While ADB-PINACA's metabolism is dominated by hydroxylation of the pentyl chain followed by oxidation to a ketone, 5F-ADB-PINACA primarily undergoes oxidative defluorination, leading directly to the formation of ADB-PINACA 5-hydroxypentyl and pentanoic acid metabolites. nih.govresearchgate.net Both compounds, however, undergo subsequent glucuronidation. nih.govresearchgate.net This difference is critical for forensic analysis, as the presence of specific metabolites can distinguish between the intake of the fluorinated and non-fluorinated versions. nih.gov

The table below summarizes the primary metabolic reactions for these related synthetic cannabinoids.

CompoundPrimary Metabolic PathwaysKey Metabolites
ADB-PINACA Pentyl hydroxylation, Oxidation (ketone formation), Amide hydrolysis, Glucuronidation. nih.govresearchgate.netHydroxypentyl metabolites, Ketopentyl metabolites, this compound, Glucuronide conjugates. ucsf.edunih.govresearchgate.net
5F-ADB-PINACA Oxidative defluorination, Carboxylation, Amide hydrolysis, Glucuronidation. nih.govresearchgate.netADB-PINACA 5-hydroxypentyl, this compound. nih.govresearchgate.net
AB-PINACA Amide hydrolysis, Pentyl hydroxylation, Ketone formation, Carboxylation, Glucuronidation. mdpi.comnih.govAB-PINACA carboxylic acid, Hydroxylated metabolites, AB-PINACA pentanoic acid. mdpi.comucsf.edunih.gov

Advanced Analytical Methodologies for Detection and Quantification of Adb Pinaca Pentanoic Acid

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of ADB-PINACA pentanoic acid, enabling its separation from the parent compound, other metabolites, and endogenous matrix components that could interfere with detection. Both liquid and gas chromatography are utilized, each with specific methodologies tailored to the chemical properties of the analyte.

Liquid Chromatography (LC) Methodologies

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a cornerstone for the analysis of this compound and other synthetic cannabinoid metabolites. ark-tdm.comark-tdm.comthermofisher.com This preference is due to its ability to handle complex biological samples with minimal sample preparation, often requiring only a protein precipitation or a simple dilution step. Various LC-based approaches have been developed and validated for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the quantification of this compound in biological samples. ark-tdm.comark-tdm.comthermofisher.com It offers high sensitivity and specificity, allowing for the detection of low concentrations of the metabolite. nih.gov Validated LC-MS/MS methods have demonstrated limits of detection (LOD) ranging from 0.025 ng/mL to 0.5 ng/mL in urine. nih.govresearchgate.net

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): LC-HRMS is invaluable for the identification and elucidation of unknown metabolites, including this compound. nih.govresearchgate.netub.ac.id This technique provides highly accurate mass measurements, which aids in determining the elemental composition of the detected compounds. It is frequently used in non-targeted screening to identify novel synthetic cannabinoids and their metabolic products. nih.gov

Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF/MS): Similar to LC-HRMS, LC-TOF/MS provides high mass accuracy and is effective for identifying and confirming the presence of ADB-PINACA and its metabolites in biological specimens. nih.gov

A typical LC method involves a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid to improve ionization. scispace.comnih.gov

Gas Chromatography (GC) Methodologies

Gas chromatography coupled with mass spectrometry (GC/MS) is another established method for the analysis of synthetic cannabinoids and their metabolites. ark-tdm.comark-tdm.comthermofisher.com While often requiring a derivatization step to increase the volatility and thermal stability of polar metabolites like this compound, GC/MS provides excellent chromatographic resolution and is a reliable confirmatory technique. ark-tdm.comark-tdm.comthermofisher.com Certified reference materials for this compound are available for use in both LC/MS and GC/MS applications. cerilliant.comsigmaaldrich.comsigmaaldrich.com

Optimized Chromatographic Conditions for Isomer Resolution

A significant challenge in the analysis of synthetic cannabinoids is the presence of positional isomers, which can be difficult to distinguish using mass spectrometry alone. nih.govresearchgate.net Optimized chromatographic conditions are therefore essential to ensure the accurate identification of specific metabolites like this compound.

For instance, the separation of this compound from isomers generated from related compounds, such as 5F-ADB-PINACA, requires careful optimization of the chromatographic method. nih.govresearchgate.net This can involve adjusting the gradient elution profile, the type of stationary phase, and the column temperature to achieve baseline separation of the isomeric compounds. The ability to resolve these isomers is crucial for unambiguous identification and to avoid false-positive results. nih.govresearchgate.netresearchgate.net

Mass Spectrometric Identification and Quantification Approaches

Mass spectrometry is the definitive tool for the identification and quantification of this compound, providing detailed structural information and enabling highly sensitive detection.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Elucidation

High-resolution mass spectrometry (HRMS) plays a pivotal role in the initial identification and structural elucidation of synthetic cannabinoid metabolites. nih.govresearchgate.netub.ac.id By providing highly accurate mass measurements, often with errors of less than 5 parts per million (ppm), HRMS allows for the confident determination of the elemental composition of a molecule. nih.gov This capability is crucial when identifying novel metabolites for which reference standards may not be available. In the context of ADB-PINACA, HRMS has been instrumental in characterizing its metabolic pathways, including the formation of this compound. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Confirmatory Analysis

Tandem mass spectrometry (MS/MS) is the gold standard for the confirmatory analysis and quantification of this compound. ark-tdm.comark-tdm.comthermofisher.com This technique involves the selection of a specific precursor ion (the molecular ion of this compound) which is then fragmented to produce characteristic product ions. The monitoring of these specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), provides a high degree of specificity and significantly reduces background noise, leading to very low limits of detection. This makes LC-MS/MS the preferred method for routine toxicological screening and confirmation. nih.govresearchgate.netark-tdm.comark-tdm.comthermofisher.com

Data Tables

Table 1: Liquid Chromatography Parameters for this compound Analysis

ParameterTypical Conditions
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Gradient Gradient elution from low to high organic content
Column Temperature 30 - 40 °C
Injection Volume 1 - 15 µL

Table 2: Mass Spectrometry Parameters for this compound Analysis

ParameterTypical Settings
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) [M+H]+
Product Ions (m/z) Specific fragments for the compound
Technique Multiple Reaction Monitoring (MRM) for quantification
LOD in Urine 0.025 - 0.5 ng/mL nih.govresearchgate.net

Sample Preparation Techniques in Analytical Research

The goal of sample preparation is to isolate the analyte of interest from the biological matrix (e.g., urine, blood), remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.

Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration. The process involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a solvent.

In one automated approach known as bidirectional SPE (BD-SPE), which is designed to minimize cross-contamination with difficult matrices like blood, a recovery of 92.5% was reported for this compound at a concentration of 100 ng/mL. namthao.com

However, the diverse chemical properties of synthetic cannabinoid metabolites can present challenges for SPE. Some research has indicated that while SPE protocols are effective for traditional cannabinoids, they can result in very low recovery for certain synthetic metabolites. oup.comoup.com In such cases, alternative methods like liquid-liquid extraction (LLE) have been found to produce superior results. oup.comoup.com A common LLE procedure involves using a chlorobutane:isopropanol (7:3) solvent mixture for extraction. oup.com

Table 1: Reported Recovery for this compound using Bidirectional SPE

Analyte Matrix Extraction Method Concentration Recovery

Data sourced from a study on the determination of drugs in human blood. namthao.com

Derivatization is a chemical modification technique used to alter an analyte's properties to make it more suitable for a specific analytical method. For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often employed to increase the volatility and thermal stability of polar compounds containing functional groups like carboxyl acids. soft-tox.orguva.nl This prevents thermal degradation in the hot GC inlet and improves chromatographic peak shape.

However, for the analysis of this compound, the primary analytical technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS can directly analyze polar and non-volatile compounds in their native form, generally obviating the need for derivatization. Current research literature on the analysis of this compound focuses on LC-MS/MS methods and does not describe specific derivatization strategies for this compound.

Method Validation and Performance Characteristics in Research Contexts

Method validation is a critical process in analytical chemistry that demonstrates an analytical procedure is suitable for its intended purpose. It involves assessing various performance characteristics to ensure the reliability of the results.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.

For synthetic cannabinoid metabolites, these limits are crucial for interpreting toxicological findings. In one study, the LOQ for AB-PINACA pentanoic acid (a closely related compound) in urine was established at 5 ng/mL. ojp.gov Other comprehensive methods analyzing a panel of 32 synthetic cannabinoids, which included this compound, established a linear calibration range from 0.5 ng/mL to 200 ng/mL, with the lower limit of 0.5 ng/mL often representing the LOQ. oup.comoup.comscribd.com

Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ)

Analyte Method Matrix LOD LOQ
AB-PINACA pentanoic acid* LC-MS/MS Urine - 5 ng/mL

*Data for the related compound AB-PINACA pentanoic acid. ojp.gov **Based on the lower limit of the validated linear range for a panel including this analyte. oup.comoup.comscribd.com

Selectivity: A method's selectivity is its ability to differentiate and quantify the analyte in the presence of other components in the sample. For this compound, validated methods show no significant interference from the biological matrix or other common drugs, ensuring that the detected signal is specific to the analyte. oup.comoup.comresearchgate.net

Precision: Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the percent relative standard deviation (%RSD). Validation studies typically assess both within-run (intra-assay) and between-run (inter-assay) precision. For panels of synthetic cannabinoid metabolites, precision results are generally required to be within ±15% RSD. oup.comoup.com One study on related metabolites reported within-run precision ranging from 2.74% to 8.09% and between-run precision from 3.20% to 13.65%. ojp.gov

Accuracy: Accuracy refers to the closeness of a measured value to a standard or known true value. It is often expressed as percent error or percent bias. For bioanalytical methods, accuracy is typically expected to be within ±20% of the nominal value (and ±20% at the LOQ). oup.comoup.com Validated methods for synthetic cannabinoid metabolites, including this compound, have demonstrated that both intraday and interday accuracy fall within these acceptable limits. oup.comoup.comresearchgate.net

Table 3: General Method Performance Characteristics from Validation Studies

Parameter Typical Acceptance Criteria Reported Finding
Selectivity No significant interference at the analyte's retention time. Methods found to be selective and specific. oup.comoup.comresearchgate.net
Precision (%RSD) ≤ 15% (≤ 20% at LOQ) Intraday and interday precision within acceptable limits. oup.comoup.com

| Accuracy (% Error/Bias) | Within ±20% of nominal value | Intraday and interday accuracy within acceptable limits. oup.comoup.com |

Structure Activity Relationship Sar Studies of Adb Pinaca and Its Metabolites Theoretical and in Vitro Focus

Ligand Binding Studies at Cannabinoid Receptors (CB1 and CB2) for Parent Compounds

The synthetic cannabinoid ADB-PINACA and its structural analogs have been the subject of numerous in vitro studies to determine their binding affinity for the cannabinoid receptors CB1 and CB2. These studies are crucial for understanding the potential psychoactive effects and other physiological responses mediated by these compounds.

Research has consistently demonstrated that ADB-PINACA and its related compounds are potent agonists at both CB1 and CB2 receptors. researchgate.netresearchgate.net The binding affinity is typically measured and expressed as the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value indicates a higher binding affinity. Similarly, the half-maximal effective concentration (EC₅₀), a measure of a drug's potency, is used to assess the functional activity of these compounds.

Studies have revealed key structure-activity relationships (SARs) that govern the interaction of these synthetic cannabinoids with their receptors. For instance, the nature of the amino acid side chain and the type of heterocyclic core significantly influence binding affinity and potency. acs.orgnih.gov

A systematic evaluation of a series of synthetic cannabinoid receptor agonists showed that for a given core structure, the binding affinities and potencies followed the order: tert-leucinamides (like ADB-PINACA) > valinamides > phenylalaninamides. researchgate.net Furthermore, for a given amino acid side-chain, the order of affinity and potency was found to be indazoles > indoles > 7-azaindoles. researchgate.netacs.orgnih.gov

Specifically, 5F-ADB-PINACA has been shown to be a high-potency agonist at both CB1 and CB2 receptors, with one study reporting EC₅₀ values of 0.24 nM and 0.88 nM, respectively. researchgate.net Another study found that 5F-ADB-PINACA exhibited the greatest potency at CB1 receptors among a series of tested synthetic cannabinoids. acs.org The addition of a 5-fluoro substituent to the pentyl tail of ADB-PINACA is recognized to enhance both receptor binding affinity and metabolic stability. mdpi.com

The binding affinities and functional activities of ADB-PINACA and its analogs have been determined using various in vitro techniques, including radioligand competition experiments and fluorescence-based membrane potential assays. acs.orgnih.govotago.ac.nz These studies consistently show that these compounds bind with high affinity to cannabinoid receptors, often with greater potency than Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.

Interactive Data Table: In Vitro Binding and Functional Activity of ADB-PINACA and Related Compounds at CB1 and CB2 Receptors

CompoundCB1 Kᵢ (nM)CB1 EC₅₀ (nM)CB2 Kᵢ (nM)CB2 EC₅₀ (nM)Reference
5F-ADB-PINACA 0.550.24-0.88 researchgate.net
ADB-PINACA -1.3-- ugent.be
ADB-FUBINACA 0.361.2-3.5 nih.gov
AB-PINACA -21-15 acs.org
5F-AB-PINACA ---- acs.orgnih.govotago.ac.nz
MDMB-4en-PINACA 0.280.680-- mdpi.com
ADB-4en-PINACA 0.171.58-- mdpi.com

Kᵢ: Inhibition constant; EC₅₀: Half-maximal effective concentration. A lower value indicates higher affinity/potency. Dashes indicate data not reported in the cited source.

Computational Modeling and Molecular Docking Simulations for Structural Analogues

Computational modeling and molecular docking simulations have become invaluable tools for elucidating the structure-activity relationships (SAR) of synthetic cannabinoids like ADB-PINACA and its analogs at a molecular level. These in silico methods provide insights into how these ligands bind to the CB1 and CB2 receptors and help explain the observed differences in their potencies and efficacies.

Docking studies have revealed that synthetic cannabinoids, including ADB-PINACA analogs, typically adopt a C-shaped conformation within the binding pocket of the CB1 receptor. nih.govresearchgate.net The binding pocket is formed by residues from transmembrane helices TM2, TM3, TM5, TM6, and TM7. nih.gov

Key interactions that stabilize the ligand-receptor complex have been identified through these simulations. For instance, hydrogen bonds often form between the carboxamide linker of the synthetic cannabinoid and specific amino acid residues in the receptor, such as SER¹⁷³ in TM5. nih.gov Additionally, π-π stacking interactions between the indole (B1671886) or indazole core of the ligand and aromatic residues like PHE²⁶⁸ in the extracellular loop 2 (ECL2) and PHE²⁰⁰ are crucial for binding. nih.gov

Ensemble docking at the CB1 receptor has provided a clear steric basis for the observed SAR trends. acs.orgnih.govotago.ac.nz The size and shape of the amino acid side chain play a significant role in how well the ligand fits into the binding pocket. For example, the tert-butyl group of ADB-PINACA and its analogs generally leads to higher affinity and potency compared to smaller or more flexible side chains like iso-propyl, iso-butyl, or benzyl (B1604629) groups. acs.orgnih.gov

Molecular dynamics simulations have also been employed to understand how subtle structural modifications can lead to significant changes in receptor activation. For example, the addition of a single methyl group can dramatically alter the efficacy of a compound by influencing the conformational changes in the receptor that are necessary for G-protein coupling and signaling. acs.orgnih.gov Correlation-based network analysis has shown that a more potent agonist can induce a more extensive network of correlated motions within the receptor, particularly involving key residues in TM2 and TM7 that are critical for receptor activation. nih.gov

These computational approaches not only help to rationalize the experimental data but also have predictive power. By understanding the structural requirements for high-affinity binding and potent receptor activation, it is possible to anticipate the pharmacological properties of newly emerging synthetic cannabinoids.

Influence of Metabolic Modifications on Receptor Interactions (Theoretical Implications)

The metabolism of synthetic cannabinoids like ADB-PINACA can significantly alter their chemical structure, which in turn has profound theoretical implications for their interaction with cannabinoid receptors. Phase I metabolism, which typically involves oxidation, hydrolysis, and other enzymatic modifications, can either decrease or, in some cases, retain or even enhance the pharmacological activity of the parent compound. nih.gov

One of the major metabolic pathways for ADB-PINACA is the hydrolysis of the terminal amide to a carboxylic acid, forming ADB-PINACA pentanoic acid. ucsf.educaymanchem.comnih.govcerilliant.com From a theoretical standpoint, the introduction of a negatively charged carboxylate group in place of a neutral amide is expected to significantly reduce the compound's ability to cross the blood-brain barrier and to decrease its binding affinity for the cannabinoid receptors. The binding pocket of the CB1 receptor is largely hydrophobic, and the introduction of a polar, charged group would likely create unfavorable interactions, thereby reducing potency. Indeed, one study reported a 256-fold reduction in potency for the carboxylated metabolite of ADB-PINACA compared to the parent compound. ugent.be

In silico studies can help to predict the potential impact of these metabolic modifications. By modeling the structures of the metabolites and docking them into the cannabinoid receptors, it is possible to estimate their binding affinities and predict whether they are likely to retain significant pharmacological activity. This theoretical approach can guide the synthesis and pharmacological testing of metabolites to better understand the complete toxicological profile of a synthetic cannabinoid.

Forensic Science Applications and Research Methodologies Pertaining to Adb Pinaca Pentanoic Acid

Development of Biomarkers for Synthetic Cannabinoid Exposure Assessment

The reliable detection of synthetic cannabinoid use hinges on the identification of suitable biomarkers that are present in biological fluids for a sufficient duration and at detectable concentrations. For ADB-PINACA, its pentanoic acid metabolite has been established as a crucial biomarker for confirming exposure.

Synthetic cannabinoids like ADB-PINACA are extensively metabolized in the human body, primarily through reactions such as hydroxylation and carboxylation. As a result, the parent compound is often found at very low concentrations or is entirely absent in urine samples, which are commonly used for drug testing. nih.gov This makes the detection of metabolites the most reliable method for verifying intake. nih.gov

Research involving the incubation of ADB-PINACA with human hepatocytes has been instrumental in identifying its major metabolic pathways. One such study identified 19 major metabolites of ADB-PINACA. nih.gov The primary metabolic reactions observed were pentyl hydroxylation and subsequent oxidation to form a ketone, as well as glucuronidation. nih.gov Crucially, this research recommended ADB-PINACA pentanoic acid, along with ADB-PINACA 5-hydroxypentyl, as optimal biomarkers for confirming the intake of ADB-PINACA. nih.gov The presence of these specific metabolites provides a strong indication of exposure to the parent compound, aiding forensic toxicologists in their investigations. The selection of these metabolites as biomarkers is based on their prevalence in urine and their unique chemical structure, which allows them to be distinguished from metabolites of other synthetic cannabinoids. nih.gov

Retrospective Analysis of Archived Forensic Samples for Emerging Analytes

The rapid emergence of new psychoactive substances means that by the time forensic laboratories develop and validate methods for a new compound, it may have already been replaced by another on the illicit market. Retrospective analysis of archived data and samples has become a valuable tool for tracking the prevalence of these emerging drugs. nih.govcfsre.orgojp.govnih.gov

This approach involves re-analyzing data from previously acquired high-resolution mass spectrometry (HRMS) analyses or re-testing stored biological samples for newly identified compounds that were not part of the original testing panel. cfsre.orgojp.gov Since HRMS instruments collect data on all ions within a specified mass range, it is possible to search for the exact mass of a new analyte, like this compound, in data files that are months or even years old. cfsre.org

Retrospective screening allows forensic laboratories to:

Identify emerging drug trends: By analyzing when a new substance first appeared in samples, labs can track its spread and prevalence over time. cfsre.org

Provide valuable public health data: This information can be shared with public health officials and law enforcement to issue timely alerts about new and dangerous drugs. cfsre.org

Enhance the understanding of NPS metabolism: Re-analysis of authentic samples can help confirm the presence of metabolites identified in in vitro studies.

This powerful technique enables a historical view of the drug landscape and helps forensic scientists stay abreast of the ever-changing nature of the NPS market without the need to re-collect samples. acs.orgmichaelskinnider.com

Standardization of Analytical Reference Materials for Forensic Laboratories

The accuracy and reliability of forensic drug testing are fundamentally dependent on the use of high-quality, certified analytical reference materials. sigmaaldrich.comunodc.org For the unequivocal identification and quantification of this compound in a forensic sample, a laboratory must compare its analytical data (e.g., mass spectrum, chromatographic retention time) to that of a known, pure standard of the same compound. acs.orgmichaelskinnider.com

Analytical reference materials for forensic use are produced by specialized manufacturers and should ideally be Certified Reference Materials (CRMs). enfsi.eu CRMs are produced under stringent quality systems, such as ISO 17034, and come with a certificate that specifies the compound's identity, purity, and concentration, along with an uncertainty value. caymanchem.com

The use of standardized reference materials for this compound is crucial for:

Method validation: To ensure that an analytical method is accurate, precise, and specific for the target analyte.

Instrument calibration: To create calibration curves for quantifying the concentration of the metabolite in samples.

Quality control: To routinely verify the performance of the analytical system and ensure the reliability of results. alfa-chemistry.com

Legal defensibility: The use of certified standards ensures that the results are traceable and can withstand scrutiny in legal proceedings.

The availability of reference standards for metabolites like this compound is essential for forensic laboratories to confidently report the presence of this biomarker and, by extension, the use of the parent synthetic cannabinoid. caymanchem.comcaymanchem.com

Challenges and Future Directions in Adb Pinaca Pentanoic Acid Research

Analytical Challenges in the Identification of Novel Analogues and Metabolites

The identification of ADB-PINACA pentanoic acid and other novel synthetic cannabinoid receptor agonists (SCRAs) is fraught with analytical difficulties. A primary challenge is the sheer volume and rapid evolution of these substances. ijfcm.org Clandestine labs constantly alter chemical structures to evade legal controls, resulting in a continuous stream of new analogues. ijfcm.org This rapid diversification means that forensic and clinical laboratories are often playing catch-up, lacking the necessary reference standards to identify new compounds definitively. nih.govresearchgate.net

Furthermore, synthetic cannabinoids like ADB-PINACA undergo extensive and rapid metabolism in the body. frontiersin.orgnih.gov The parent compound is often found in very low concentrations or is entirely absent in urine samples, making the detection of its metabolites, such as this compound, essential for confirming consumption. frontiersin.orgnih.gov However, this presents its own set of problems:

Complex Metabolic Pathways: A single parent compound can produce a multitude of metabolites through various reactions like hydroxylation, oxidation, and glucuronidation. nih.govnih.gov For example, studies on ADB-PINACA revealed 19 major metabolites, while its fluorinated counterpart, 5F-ADB-PINACA, produced 12. nih.gov

Shared Metabolites and Isomers: Structurally similar synthetic cannabinoids can produce common metabolites, making it difficult to pinpoint the exact parent compound consumed. frontiersin.orgnih.gov For instance, ADB-PINACA and 5F-ADB-PINACA produce positional isomers as primary metabolites, which requires optimized chromatographic conditions and the monitoring of unique product ions to differentiate between them. nih.gov This is a critical issue when legal status differs between the two parent compounds. nih.gov

Lack of Reference Standards: The synthesis and certification of reference standards for every potential metabolite is a time-consuming and expensive process that cannot keep pace with the emergence of new drugs. nih.gov This scarcity of standards constrains the validation of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) assays. nih.govresearchgate.net

Table 1: Key Analytical Challenges in SCRA Metabolite Identification
ChallengeDescriptionPrimary ImplicationReferences
Rapid Emergence of Novel AnaloguesContinuous introduction of new chemical structures to the illicit market.Laboratories lack up-to-date methods and standards for detection. ijfcm.org
Extensive MetabolismParent compounds are quickly broken down, often being undetectable in urine. Detection relies on identifying metabolites.Requires a deep understanding of metabolic pathways for each new SCRA. frontiersin.orgnih.gov
Shared Metabolic PathwaysDifferent parent SCRAs can produce identical or isomeric metabolites.Difficulty in unequivocally identifying the specific substance that was consumed. frontiersin.orgnih.govnih.gov
Scarcity of Reference MaterialsCertified analytical standards for novel metabolites are often unavailable commercially.Hinders the development and validation of quantitative analytical methods. nih.govresearchgate.net

Advancements in In Silico Metabolism Prediction Models

To counter some of the challenges in metabolite identification, researchers are increasingly turning to computational, or in silico, models to predict metabolic pathways. creative-biolabs.com These models use software to predict how a new compound will be metabolized by the body based on its chemical structure and known metabolic rules. creative-biolabs.comopenaccesspub.org

In silico approaches are generally categorized into two types:

Ligand-based models: These rely on the chemical structure and properties of the substrate (the drug) to predict its metabolic fate. They assume that molecules with similar structures will be metabolized in similar ways. creative-biolabs.com

Structure-based models: These models incorporate the three-dimensional structure of metabolic enzymes, such as Cytochrome P450 (CYP), to simulate the interaction between the enzyme and the drug, providing a more mechanistic prediction of metabolism. creative-biolabs.com

These predictive tools offer a significant advantage by providing a rapid, preliminary assessment of likely metabolites before time-consuming in vitro studies are conducted. frontiersin.org This can guide chemists in synthesizing the most probable metabolite reference standards. However, the accuracy of these models is still a subject of ongoing research and development. In one study of the synthetic cannabinoid THJ-2201, the top metabolites predicted by the MetaSite software were inconsistent with the results obtained from human hepatocyte incubations, highlighting the current limitations of these predictive tools. frontiersin.org Therefore, while in silico models are a valuable starting point, their predictions must be confirmed through empirical in vitro or in vivo methods. frontiersin.org

Development of Comprehensive Reference Libraries and Databases

The development of comprehensive and continuously updated reference libraries is crucial for both targeted and non-targeted screening of synthetic cannabinoids. nih.gov These libraries contain detailed analytical data—such as mass spectra and retention times—for a wide range of parent compounds and their metabolites. ojp.gov

The advent of high-resolution mass spectrometry (HRMS) has made these libraries even more powerful. researchgate.netnih.gov HRMS instruments, such as quadrupole time-of-flight (QTOF) systems, can perform non-targeted data acquisition, collecting comprehensive data on all ions in a sample. ojp.gov This allows for retrospective analysis; if a new analogue of ADB-PINACA is identified, previously collected data can be re-analyzed to search for its presence, provided the library has been updated with its information. nih.govojp.govresearchgate.net

One successful approach has been the creation of a comprehensive library with over 250 parent synthetic cannabinoids and metabolites. ojp.gov This library is regularly updated by monitoring intelligence streams for emerging drugs and is used in conjunction with a data-independent acquisition technique. This allows for both real-time analysis and retrospective mining of archived data, proving invaluable for identifying new substances in forensic casework. ojp.gov The main challenge remains keeping these databases current in the face of the ever-expanding list of novel psychoactive substances. nih.gov

Emerging Research Areas in Synthetic Cannabinoid Metabolism and Detection

Research into synthetic cannabinoid metabolism and detection is rapidly advancing, with several key areas showing significant promise. A major trend is the move away from traditional targeted screening towards more flexible, non-targeted HRMS approaches. nih.govresearchgate.net This allows laboratories to identify not only expected compounds but also unexpected novel analogues and metabolites.

The refinement of in vitro metabolism models is another critical research area. While models using human liver microsomes (HLM) are common, studies increasingly show that incubations with human hepatocytes provide a more complete and accurate picture of human metabolism. frontiersin.orgnih.gov A recommended strategy for new synthetic cannabinoids involves initial incubation with human hepatocytes to identify major metabolites, followed by HRMS analysis for verification. frontiersin.org

A significant emerging area of concern and research is the shift in clandestine manufacturing processes. Recent findings have identified a new production route where unscheduled "tail-less" precursors are converted into controlled synthetic cannabinoids in a simple, one-step synthesis. cfsre.org This creates new challenges, as detection methods must now also be able to identify these precursor compounds in seized materials and potentially in biological samples. cfsre.org

Finally, there is a concerted effort to identify the most stable and abundant "marker metabolites" for specific synthetic cannabinoids in various biological matrices. For example, research on ADB-BUTINACA, a compound structurally related to ADB-PINACA, has led to the recommendation of specific mono-hydroxylated metabolites as biomarkers in blood, while a dihydrodiol metabolite is suggested as a suitable biomarker in urine. rti.orgdiva-portal.org Identifying such optimal markers for ADB-PINACA, including the pentanoic acid metabolite, is essential for developing reliable and sensitive toxicological screening methods. nih.gov

Table 2: Emerging Research Directions
Research AreaKey FocusSignificanceReferences
Non-Targeted HRMS ScreeningUtilizing high-resolution mass spectrometry for broad screening without pre-selecting targets.Enables identification of unknown compounds and retrospective data analysis. nih.govresearchgate.netnih.gov
Advanced In Vitro ModelsIncreased use of human hepatocytes to more accurately mimic human metabolism compared to liver microsomes.Provides more reliable prediction of major urinary metabolites. frontiersin.orgnih.gov
Clandestine Synthesis Route AnalysisInvestigating new manufacturing trends, such as the use of "tail-less" precursors.Alerts forensic communities to new chemical signatures associated with illicit production. cfsre.org
Biomarker Identification and ValidationIdentifying the most abundant and stable metabolites in different biological fluids (blood, urine, hair) to serve as reliable indicators of consumption.Improves the sensitivity and specificity of forensic and clinical drug tests. nih.govrti.orgdiva-portal.org

Q & A

Q. What are the key chemical properties of ADB-PINACA Pentanoic Acid that influence its stability in experimental conditions?

this compound, a metabolite of synthetic cannabinoids, exhibits stability influenced by its carboxylic acid functional group and aliphatic chain. Its polarity and solubility in aqueous environments (e.g., urine) make it suitable for liquid chromatography-mass spectrometry (LC-MS/MS) detection. However, its stability under varying pH and temperature conditions must be empirically validated, as degradation products could interfere with analytical results. Standard protocols recommend storing samples at -20°C and using acidified solvents to prevent decomposition during analysis .

Q. How can researchers synthesize and characterize this compound for use as a reference standard?

Synthesis typically involves hydrolyzing the parent compound (e.g., ADB-PINACA) under controlled alkaline conditions to yield the pentanoic acid derivative. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and high-resolution mass spectrometry (HRMS) for purity assessment. Reference standards must be validated against certified materials (e.g., Cayman Chemical’s analytical standards) to ensure accuracy in forensic and pharmacokinetic studies .

Q. What are the primary metabolic pathways of this compound identified in human hepatocyte models?

In vitro studies using human hepatocytes reveal that this compound is generated via oxidative defluorination and subsequent carboxylation of 5F-ADB-PINACA. Major metabolic steps include hydroxylation at the pentyl chain (C5 position) and ketone formation. These pathways are distinct from non-fluorinated analogs, emphasizing the need for isomer-specific analytical methods to differentiate metabolites .

Advanced Research Questions

Q. What methodological approaches are recommended to differentiate ADB-PINACA from 5F-ADB-PINACA using LC-MS/MS?

Differentiation relies on identifying unique metabolites:

  • ADB-PINACA : Produces keto-pentyl (A12) and hydroxypentyl (A9, A11) metabolites.
  • 5F-ADB-PINACA : Generates 5-hydroxypentyl (F7) and pentanoic acid (F9) derivatives. LC-MS/MS parameters must optimize chromatographic gradients to resolve positional isomers (e.g., A9, F7, and A11 elute at 4.18, 4.28, and 4.44 min, respectively). MS/MS transitions should prioritize fragment ions (e.g., m/z 213.1019, 231.1124) with intensity ratios validated against reference standards .

Q. How can researchers optimize chromatographic separation to resolve positional isomer metabolites in urine samples?

Use reverse-phase columns (e.g., C18) with mobile phases adjusted to pH 3–5 to enhance peak resolution. Isocratic elution with acetonitrile/water (containing 0.1% formic acid) improves separation of isomers like A9, F7, and A11. Method validation should include spike-recovery experiments in pooled urine matrices to account for matrix effects .

Q. What experimental models are effective for studying the pharmacokinetics of this compound?

  • In vitro : Human hepatocytes provide preliminary metabolic profiles but lack extrahepatic metabolism (e.g., renal excretion pathways).
  • In vivo : Rodent models are used to assess urinary excretion kinetics, with metabolites detectable for up to 72 hours post-administration. Longitudinal urine sampling coupled with LC-HRMS is critical to capture the full detection window .

Methodological Considerations

  • Data Contradictions : Discrepancies between in vitro hepatocyte data and in vivo urinary metabolite profiles (e.g., absence of extrahepatic metabolites in vitro) necessitate cross-validation using authentic human urine samples. Researchers should prioritize synthesizing deuterated internal standards (e.g., Pentanoic Acid-d9) to improve quantification accuracy .
  • Experimental Design : For legal and toxicological studies, include negative controls (e.g., blank urine) and positive controls (spiked with certified reference materials) to minimize false positives in metabolite identification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.